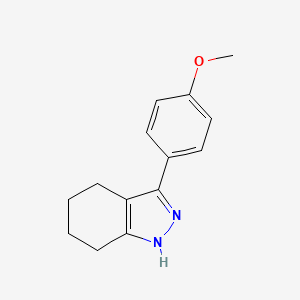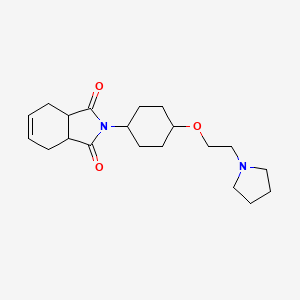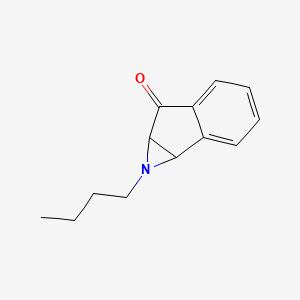
1-(3-Carboxyphenyl)-3-methyl piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Carboxyphenyl)-3-methyl piperazine is a compound that belongs to the class of phenyl piperazines.
Vorbereitungsmethoden
The synthesis of 1-(3-Carboxyphenyl)-3-methyl piperazine typically involves the cyclization of bis-chloroethyl amine with a suitable amine. Industrial production methods often utilize palladium-catalyzed reactions or microwave-assisted synthesis to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Carboxyphenyl)-3-methyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions include various substituted phenyl piperazines and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Carboxyphenyl)-3-methyl piperazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Carboxyphenyl)-3-methyl piperazine involves its ability to bind to various molecular targets, including metal ions and biological macromolecules. This binding is facilitated by the presence of donor atoms in the piperazine ring, which allows for the formation of stable complexes . The compound’s effects are mediated through pathways involving oxidative stress and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-(3-Carboxyphenyl)-3-methyl piperazine can be compared with other phenyl piperazine derivatives, such as:
1-(3-Carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine: This compound has similar structural features but differs in its biological activity and applications.
5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound is used in the synthesis of coordination polymers and has unique structural properties.
Eigenschaften
CAS-Nummer |
1131623-07-8 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-5-13-9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
UMQXZVVWEWMPRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)







![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)




